molecular formula C10H8N2O2 B8529772 3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one

3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one

Cat. No.: B8529772
M. Wt: 188.18 g/mol
InChI Key: YZOYWHBJOJTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methyl-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C10H8N2O2/c1-5-7-2-6-3-10(13)11-8(6)4-9(7)14-12-5/h2,4H,3H2,1H3,(H,11,13)

InChI Key

YZOYWHBJOJTCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C3CC(=O)NC3=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the oxime acetate formed in step c (4.48 g, 18.0 mmol) and pyridine (14.6 mL, 180 mmol) in dimethylformamide (DMF) (660 mL) was heated at 125°-130° C. for 4 hours. The cooled reaction mixture was poured over water and extracted with EtOAc (4 times). The combined organic layer was washed with water and brine and dried (MgSO4), filtered, and concentrated. Purification by silica gel flash chromatography (50% EtOAc/hexanes→100% EtOAc) gave the title compound (2.20 g, 65%) as a pale yellow-orange solid.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

A mixture of the oxime acetate formed in step c (4.48 g, 18.0 mmol) and pyridine (14.6 mL, 180 mmol) in dimethylformamide (DMF) (660 mL) was heated at 125-130° C. for 4 hours. The cooled reaction mixture was poured over water and extracted with EtOAc (4 times). The combined organic layer was washed with water and brine and dried (MgSO4), filtered, and concentrated. Purification by silica gel flash chromatography (50% EtOAc/hexanes→100% EtOAc) gave the title compound (2.20 g, 65%) as a pale yellow-orange solid.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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